molecular formula C15H16FNO B13345592 N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine

N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine

Cat. No.: B13345592
M. Wt: 245.29 g/mol
InChI Key: CXMQKSBGCSXSQV-UHFFFAOYSA-N
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Description

N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine is an organic compound that belongs to the class of benzylamines This compound features a fluorine atom attached to the benzyl group and a methoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine typically involves the reaction of 2-fluorobenzyl chloride with 2-methoxyphenylmethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzylamines.

Scientific Research Applications

N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological receptors and enzymes.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine and methoxy groups can influence the compound’s binding affinity and selectivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chlorobenzyl)-1-(2-methoxyphenyl)methanamine
  • N-(2-Bromobenzyl)-1-(2-methoxyphenyl)methanamine
  • N-(2-Iodobenzyl)-1-(2-methoxyphenyl)methanamine

Uniqueness

N-(2-Fluorobenzyl)-1-(2-methoxyphenyl)methanamine is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its halogenated analogs. The fluorine atom can enhance the compound’s metabolic stability and influence its interaction with biological targets.

Properties

Molecular Formula

C15H16FNO

Molecular Weight

245.29 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-1-(2-methoxyphenyl)methanamine

InChI

InChI=1S/C15H16FNO/c1-18-15-9-5-3-7-13(15)11-17-10-12-6-2-4-8-14(12)16/h2-9,17H,10-11H2,1H3

InChI Key

CXMQKSBGCSXSQV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNCC2=CC=CC=C2F

Origin of Product

United States

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